4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide
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Overview
Description
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a phenoxypyrimidine moiety, and a benzamide group, which collectively contribute to its distinctive properties.
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, where it participates in the conversion of succinate to fumarate and the transfer of electrons to ubiquinone, respectively.
Mode of Action
This compound interacts with SDH through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the normal function of the citric acid cycle and the electron transport chain .
Result of Action
The inhibition of SDH by this compound results in a significant antifungal activity . For instance, it has been shown to exhibit good in vitro activity against Valsa mali, a fungus that causes apple tree canker .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxypyrimidine Moiety: This step involves the reaction of a suitable pyrimidine derivative with a phenol compound under basic conditions to form the phenoxypyrimidine intermediate.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as Selectfluor®.
Formation of the Benzamide Group: The final step involves the coupling of the phenoxypyrimidine intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide
- 4-bromo-N-(2-phenoxypyrimidin-5-yl)benzamide
- 4-methyl-N-(2-phenoxypyrimidin-5-yl)benzamide
Uniqueness
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its chloro, bromo, and methyl analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse chemical reactions and exhibit promising biological activities, making it a valuable tool for research and industrial applications.
Properties
IUPAC Name |
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2/c18-13-8-6-12(7-9-13)16(22)21-14-10-19-17(20-11-14)23-15-4-2-1-3-5-15/h1-11H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMIUZGERCIENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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